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molecular formula C6H8N2O B3148524 1-(1h-Pyrazol-1-yl)acetone CAS No. 64882-48-0

1-(1h-Pyrazol-1-yl)acetone

Cat. No. B3148524
M. Wt: 124.14 g/mol
InChI Key: VEHXUIISDCBVKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08901313B2

Procedure details

1H-pyrazole (1.0 g, 15 mmol) was dissolved in chloroacetone (3.0 g, 32 mmol) and heated at 90° C. for 10 hr. Purification by silica gel column, elution with 1:1 hexanes:DCM afforded the title compound (700 mg): 1H NMR (400 MHz DMSO) delta 2.05 (s, 3H), 5.09 (s, 2H), 6.29 (t, J=2.0 Hz, 1H), 7.47 (dd, J=0.4, 1.6 Hz, 1H), 7.67 (dd, J=0.4, 2.0 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[N:2]1.Cl[CH2:7][C:8](=[O:10])[CH3:9]>>[N:1]1([CH2:7][C:8](=[O:10])[CH3:9])[CH:5]=[CH:4][CH:3]=[N:2]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1N=CC=C1
Name
Quantity
3 g
Type
reactant
Smiles
ClCC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
by silica gel column, elution with 1:1 hexanes

Outcomes

Product
Name
Type
product
Smiles
N1(N=CC=C1)CC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: CALCULATEDPERCENTYIELD 37.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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